molecular formula C9H12ClN B13588334 (1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine CAS No. 1212942-91-0

(1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine

Cat. No.: B13588334
CAS No.: 1212942-91-0
M. Wt: 169.65 g/mol
InChI Key: WYKNLBBVVQWPHZ-SSDOTTSWSA-N
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Description

(1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a chiral center at the carbon atom bonded to the amine group, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2-chloro-5-methylphenyl precursor.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents to obtain the desired enantiomer.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of chiral catalysts to achieve enantioselectivity.

    Reaction Conditions: Controlled temperature, pressure, and pH to maximize efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of suitable solvents and catalysts.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding: Binding to active sites of enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-chloro-5-methylphenyl)ethan-1-amine: The enantiomer of the compound with different optical activity.

    (1R)-1-(2-chloro-4-methylphenyl)ethan-1-amine: A structural isomer with the chloro and methyl groups in different positions.

    (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-amine: A derivative with a fluorine substituent instead of a methyl group.

Properties

CAS No.

1212942-91-0

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

WYKNLBBVVQWPHZ-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C)N

Origin of Product

United States

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